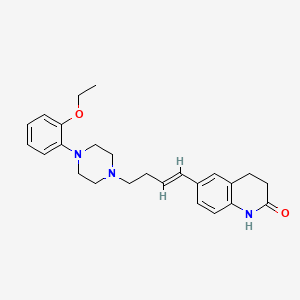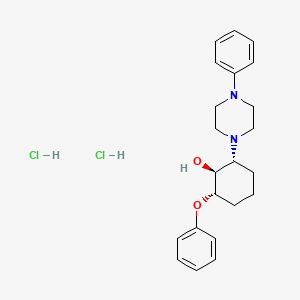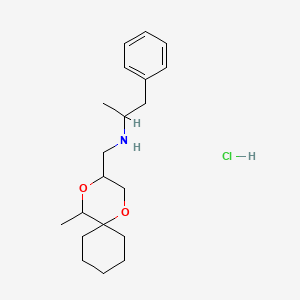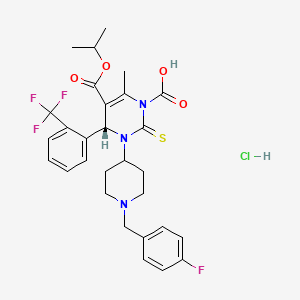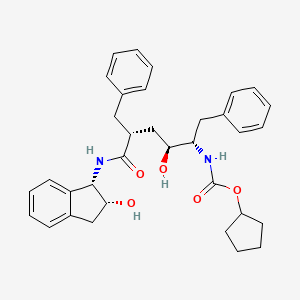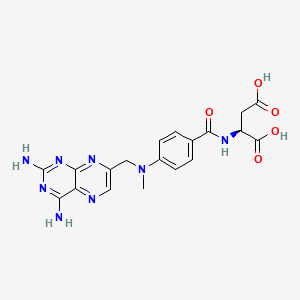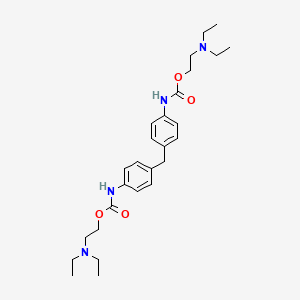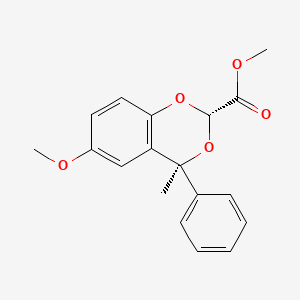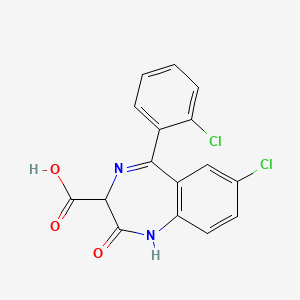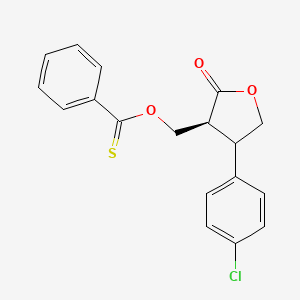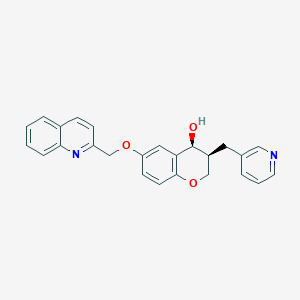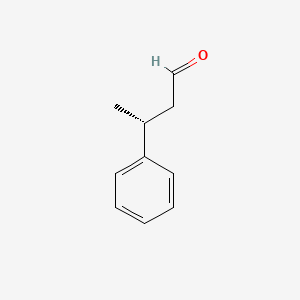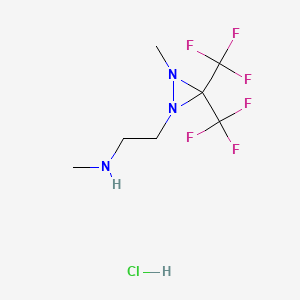
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride: is a synthetic organic compound characterized by its unique diaziridine ring structure and the presence of trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride typically involves the following steps:
Formation of the Diaziridine Ring: The diaziridine ring is formed by the reaction of a suitable precursor, such as a diaziridine derivative, with N,N-dimethylamine under controlled conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a fluorination reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions:
Oxidation: N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Drug Development: It is investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry:
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
作用机制
The mechanism of action of N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups and diaziridine ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed effects.
相似化合物的比较
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine: The parent compound without the monohydrochloride salt.
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness: N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride is unique due to its specific monohydrochloride salt form, which enhances its stability and solubility compared to its parent compound and other derivatives. This uniqueness makes it particularly valuable in applications requiring high stability and solubility.
属性
CAS 编号 |
106036-82-2 |
|---|---|
分子式 |
C7H12ClF6N3 |
分子量 |
287.63 g/mol |
IUPAC 名称 |
N-methyl-2-[2-methyl-3,3-bis(trifluoromethyl)diaziridin-1-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11F6N3.ClH/c1-14-3-4-16-5(15(16)2,6(8,9)10)7(11,12)13;/h14H,3-4H2,1-2H3;1H |
InChI 键 |
SFRLVUWXBHWICN-UHFFFAOYSA-N |
规范 SMILES |
CNCCN1C(N1C)(C(F)(F)F)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


